molecular formula C7H3F9O2 B14396225 Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate CAS No. 88022-46-2

Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate

Cat. No.: B14396225
CAS No.: 88022-46-2
M. Wt: 290.08 g/mol
InChI Key: BMZXVEHIABGCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate typically involves the fluorination of hex-2-enoate derivatives. One common method is the reaction of hex-2-enoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its resistance to solvents and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to changes in the molecular structure and function of the target, resulting in the desired chemical or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 1H,1H,2H,2H-Nonafluorohexyl methacrylate

Uniqueness

Methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in other similar compounds.

Properties

CAS No.

88022-46-2

Molecular Formula

C7H3F9O2

Molecular Weight

290.08 g/mol

IUPAC Name

methyl 2,3,4,4,5,5,6,6,6-nonafluorohex-2-enoate

InChI

InChI=1S/C7H3F9O2/c1-18-4(17)2(8)3(9)5(10,11)6(12,13)7(14,15)16/h1H3

InChI Key

BMZXVEHIABGCAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.